molecular formula C12H12CuN4O5 B13107449 (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate

(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate

Cat. No.: B13107449
M. Wt: 355.79 g/mol
InChI Key: DGAWPHOTHUZWLJ-UHFFFAOYSA-L
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Description

(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is a coordination compound that features a copper(II) ion complexed with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate typically involves the reaction of copper(II) salts with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, concentration, and pH, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate can undergo various chemical reactions, including:

    Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.

    Substitution: Ligand exchange reactions can occur, where the pyridine-2,6-dicarboxylate or 2-amino-4-methylpyrimidine ligands are replaced by other ligands.

    Coordination: The compound can form additional coordination bonds with other molecules or ions, leading to the formation of larger coordination complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, hydrazine), and various ligands (e.g., ammonia, ethylenediamine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including oxidation and coupling reactions.

Biology

The compound has potential applications in biological research due to its ability to interact with biomolecules. It may be used to study metal-ligand interactions and their effects on biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Copper complexes are known to exhibit antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In industry, this compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate involves its ability to coordinate with various molecules and ions. The copper(II) center can participate in redox reactions, facilitating electron transfer processes. The ligands, 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate, stabilize the copper center and modulate its reactivity. The compound’s interactions with biological targets, such as enzymes and DNA, are mediated through coordination and redox mechanisms, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetate: A simple copper(II) complex with acetate ligands, used in various catalytic and synthetic applications.

    Copper(II) sulfate: A widely used copper(II) salt with applications in agriculture, industry, and medicine.

    Copper(II) chloride: Another common copper(II) salt with diverse applications in chemistry and industry.

Uniqueness

(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is unique due to its specific ligand combination, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12CuN4O5

Molecular Weight

355.79 g/mol

IUPAC Name

copper;4-methylpyrimidin-2-amine;pyridine-2,6-dicarboxylate;hydrate

InChI

InChI=1S/C7H5NO4.C5H7N3.Cu.H2O/c9-6(10)4-2-1-3-5(8-4)7(11)12;1-4-2-3-7-5(6)8-4;;/h1-3H,(H,9,10)(H,11,12);2-3H,1H3,(H2,6,7,8);;1H2/q;;+2;/p-2

InChI Key

DGAWPHOTHUZWLJ-UHFFFAOYSA-L

Canonical SMILES

CC1=NC(=NC=C1)N.C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].O.[Cu+2]

Origin of Product

United States

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